molecular formula C12H24N2O3 B8622615 1-(Carbamoylamino)nonan-4-YL acetate CAS No. 56380-24-6

1-(Carbamoylamino)nonan-4-YL acetate

Cat. No.: B8622615
CAS No.: 56380-24-6
M. Wt: 244.33 g/mol
InChI Key: ISOOBIFNFRLJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carbamoylamino)nonan-4-YL acetate is a synthetic organic compound characterized by a nine-carbon aliphatic chain (nonan-4-yl) substituted with a carbamoylamino group (–NH–C(O)–NH₂) at the 1-position and an acetate ester (–O–C(O)–CH₃) at the 4-position. Such compounds are of interest in medicinal chemistry and materials science due to their balanced solubility and reactivity profiles .

Properties

CAS No.

56380-24-6

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

1-(carbamoylamino)nonan-4-yl acetate

InChI

InChI=1S/C12H24N2O3/c1-3-4-5-7-11(17-10(2)15)8-6-9-14-12(13)16/h11H,3-9H2,1-2H3,(H3,13,14,16)

InChI Key

ISOOBIFNFRLJHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCNC(=O)N)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(carbamoylamino)nonan-4-YL acetate with structurally related compounds, focusing on molecular features and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Notes References
This compound C₁₁H₂₂N₂O₃* 242.3 (estimated) Carbamoylamino, acetate ester Hypothetical analog; potential use in drug delivery or surfactants
(±)-1,4-Nonanediol diacetate C₁₃H₂₄O₄ 244.3 Two acetate esters Metabolic intermediate; studied in lipid metabolism
Ethyl 4-(carbamoylamino)benzoate C₁₀H₁₂N₂O₃ 208.2 Aromatic ester, carbamoylamino Aquaporin-3/7 inhibitor candidate
Carglumic acid C₆H₁₀N₂O₅ 190.16 Carbamoylamino, carboxylic acids Treatment of hyperammonemia
Nonan-4-yl acetate C₁₁H₂₂O₂ 186.3 Simple acetate ester GC analysis standard; flavor/fragrance applications

*Hypothetical formula derived from structural analogs.

Key Observations:
  • Carbamoylamino Group Placement: The target compound’s carbamoylamino group on an aliphatic chain distinguishes it from aromatic analogs like ethyl 4-(carbamoylamino)benzoate, which exhibit stronger π-π interactions in biological systems .
  • Lipophilicity vs.
  • Diacetate vs. Monoacetate: (±)-1,4-Nonanediol diacetate lacks the carbamoylamino group but shares the aliphatic acetate motif, highlighting the role of functional group diversity in metabolic pathways .

Pharmacological and Industrial Relevance

  • Aquaporin Inhibitors: Ethyl 4-(carbamoylamino)benzoate derivatives demonstrate selective inhibition of aquaporin channels, suggesting that the carbamoylamino group is critical for target binding .
  • Metabolic Applications: Carglumic acid’s carbamoylamino and carboxylic acid groups enable it to mimic N-acetylglutamate, a cofactor in urea cycle enzymes, underscoring the functional versatility of carbamoylamino-containing compounds .
  • Analytical Utility: Nonan-4-yl acetate, a simpler analog, is used in gas chromatography due to its volatility and stability, illustrating the importance of ester groups in analytical chemistry .

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